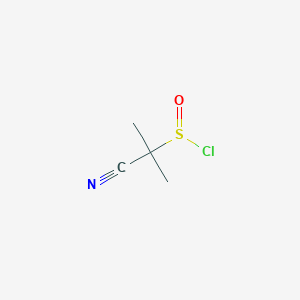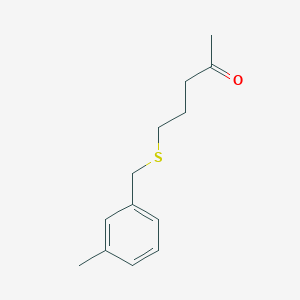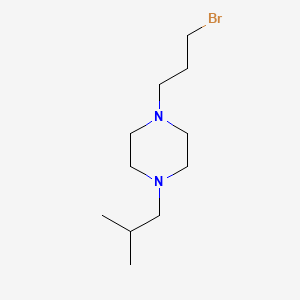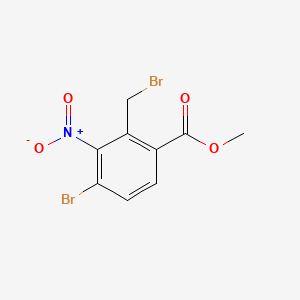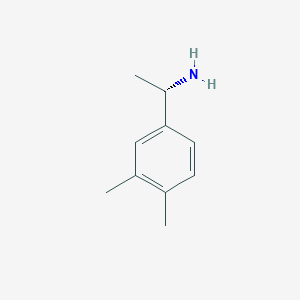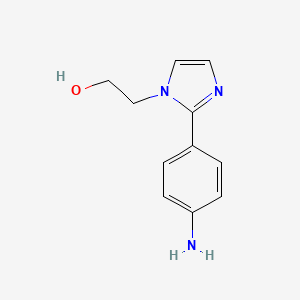
2-(2-(4-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol is a compound that features an imidazole ring substituted with an aminophenyl group and an ethanol side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol typically involves the reaction of 4-nitrophenylethanol with imidazole under specific conditions. The nitro group is then reduced to an amino group using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas . This method ensures the selective reduction of the nitro group without affecting other functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(2-(4-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethanol side chain can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group, as mentioned in the preparation methods.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for the reduction of nitro groups.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives.
科学的研究の応用
2-(2-(4-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence
作用機序
The mechanism of action of 2-(2-(4-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions contribute to the compound’s biological and chemical effects .
類似化合物との比較
Similar Compounds
2-(4-Aminophenyl)ethanol: Similar structure but lacks the imidazole ring.
4-Aminophenethyl alcohol: Similar structure but with a different side chain.
Uniqueness
2-(2-(4-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol is unique due to the presence of both the imidazole ring and the aminophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
特性
分子式 |
C11H13N3O |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
2-[2-(4-aminophenyl)imidazol-1-yl]ethanol |
InChI |
InChI=1S/C11H13N3O/c12-10-3-1-9(2-4-10)11-13-5-6-14(11)7-8-15/h1-6,15H,7-8,12H2 |
InChIキー |
FPAPUFJVYQDPSG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC=CN2CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


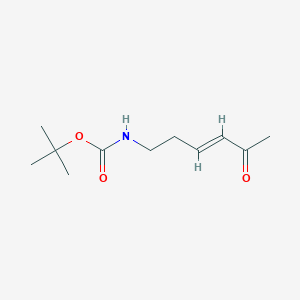
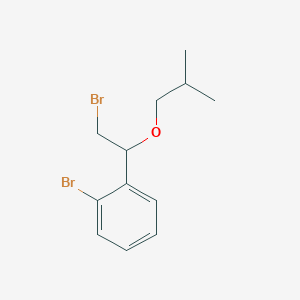
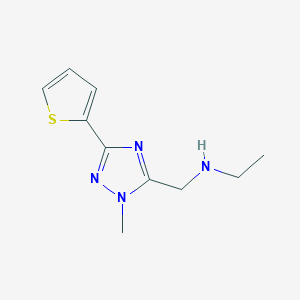

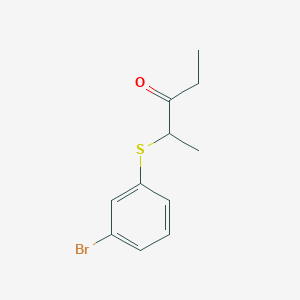
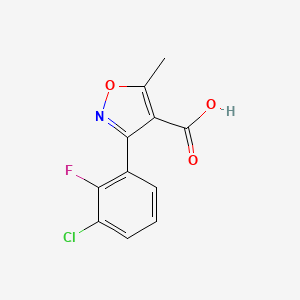


![4-((4'-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)amino)-4-oxobutanoic acid](/img/structure/B13640123.png)
